Cas no 2098032-05-2 (1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride)

1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
- 1-(2-aminoethyl)-3-cyclopropyl-1,3-diazinane-2,4,6-trione;hydrochloride
- 1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
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- Inchi: 1S/C9H13N3O3.ClH/c10-3-4-11-7(13)5-8(14)12(9(11)15)6-1-2-6;/h6H,1-5,10H2;1H
- InChI Key: FOZZTGGKPDITLU-UHFFFAOYSA-N
- SMILES: Cl.O=C1N(CCN)C(CC(N1C1CC1)=O)=O
Computed Properties
- Exact Mass: 247.0723690 g/mol
- Monoisotopic Mass: 247.0723690 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 325
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 247.68
- Topological Polar Surface Area: 83.7
1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-4271-10g |
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride |
2098032-05-2 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F2167-4271-0.5g |
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride |
2098032-05-2 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2167-4271-0.25g |
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride |
2098032-05-2 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | A116356-500mg |
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1h,3h,5h)-trione hydrochloride |
2098032-05-2 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F2167-4271-1g |
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride |
2098032-05-2 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | A116356-100mg |
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1h,3h,5h)-trione hydrochloride |
2098032-05-2 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A116356-1g |
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1h,3h,5h)-trione hydrochloride |
2098032-05-2 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F2167-4271-2.5g |
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride |
2098032-05-2 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2167-4271-5g |
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride |
2098032-05-2 | 95%+ | 5g |
$1909.0 | 2023-09-06 |
1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride Related Literature
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
Additional information on 1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Introduction to 1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride (CAS No. 2098032-05-2) in Modern Chemical and Pharmaceutical Research
The compound 1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride, identified by the CAS number 2098032-05-2, represents a significant advancement in the realm of chemical and pharmaceutical innovation. This heterocyclic compound has garnered considerable attention due to its unique structural framework and potential applications in medicinal chemistry. The molecular structure incorporates a pyrimidine core substituted with an aminoethyl group at the 1-position and a cyclopropyl moiety at the 3-position, further functionalized by a trione group at positions 2, 4, and 6. Such structural features not only contribute to its distinct chemical properties but also open avenues for diverse biological activities.
In recent years, the exploration of novel heterocyclic compounds has been a cornerstone in drug discovery efforts. Pyrimidine derivatives, in particular, have demonstrated remarkable efficacy across a spectrum of therapeutic areas. The presence of multiple reactive sites in 1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride allows for extensive chemical modifications, enabling the synthesis of analogs with tailored pharmacological profiles. This flexibility has positioned the compound as a valuable scaffold for developing new therapeutic agents.
One of the most compelling aspects of this compound is its potential in inhibiting key biological pathways associated with diseases such as cancer and inflammation. Preliminary studies have highlighted its interaction with enzymes and receptors involved in cell proliferation and signal transduction. The cyclopropyl group, a relatively rare structural motif in pharmaceuticals, has been shown to enhance binding affinity and metabolic stability in certain contexts. This feature is particularly intriguing for designing molecules that require prolonged bioavailability.
The hydrochloride salt form of 1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione improves solubility and bioavailability, making it more suitable for formulation into pharmaceutical products. This aspect is critical for ensuring effective delivery to target tissues and organs. Current research is focused on optimizing synthetic routes to produce this compound with high purity and yield, which would facilitate further preclinical and clinical investigations.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of 1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride. Molecular modeling techniques have been employed to predict its binding interactions with biological targets at an atomic level. These simulations have guided experimental design and helped identify promising derivatives with enhanced potency or selectivity. Such interdisciplinary approaches are essential for accelerating the drug discovery process.
The compound’s potential extends beyond oncology; it has shown promise in modulating inflammatory responses by interacting with cytokine pathways. The aminoethyl group at the 1-position serves as a handle for further derivatization into prodrugs or conjugates that can target specific disease mechanisms. This adaptability underscores its significance as a building block for innovative therapies.
Recent publications have begun to explore the synthetic methodologies for 1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride, emphasizing green chemistry principles to minimize environmental impact while maximizing efficiency. Transition metal-catalyzed reactions have been particularly effective in constructing the pyrimidine core and introducing the cyclopropyl substituent. These sustainable approaches align with global efforts to promote environmentally responsible pharmaceutical manufacturing.
The pharmacokinetic profile of this compound is another area of active investigation. Studies are underway to assess its absorption, distribution, metabolism, and excretion (ADME) properties using both in vitro and in vivo models. Understanding these parameters is crucial for determining optimal dosing regimens and predicting potential side effects. Preliminary data suggest favorable pharmacokinetic characteristics that warrant further exploration.
In conclusion,1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride (CAS No. 2098032-05-2) represents a compelling candidate for therapeutic development due to its unique structure and multifaceted biological activities. Ongoing research aims to elucidate its full potential across various disease indications while adhering to stringent safety and efficacy standards. As scientific methodologies continue to evolve,this compound will likely remain at the forefront of pharmaceutical innovation,offering new hope for patients worldwide.
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